N-Methyl-N-phenylbenzamide

Chromatographic Analysis Analytical Method Development Compound Identification

N-Methyl-N-phenylbenzamide (CAS 1934-92-5), also known as N-methylbenzanilide, is a tertiary benzamide derivative with molecular formula C14H13NO and molecular weight 211.26 g/mol. It is commercially available as a colorless to yellow liquid, semi-solid, or solid.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1934-92-5
Cat. No. B159178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenylbenzamide
CAS1934-92-5
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
InChIKeyLCOPCEDFGGUYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylbenzamide (CAS 1934-92-5): Physicochemical Profile and Procurement Context


N-Methyl-N-phenylbenzamide (CAS 1934-92-5), also known as N-methylbenzanilide, is a tertiary benzamide derivative with molecular formula C14H13NO and molecular weight 211.26 g/mol [1]. It is commercially available as a colorless to yellow liquid, semi-solid, or solid . Its logP values range from 2.36 to 2.96, indicating moderate lipophilicity [2]. The compound serves as a versatile building block in organic synthesis, particularly in nickel-catalyzed transamidation reactions [3], and its derivatives have been explored for applications in molecular electronics and catalysis [4].

Why N-Methyl-N-phenylbenzamide Cannot Be Replaced by Other Benzamide Derivatives


Generic substitution with structurally similar benzamides such as N-phenylbenzamide or N-methylbenzamide is not feasible due to distinct physicochemical and reactivity profiles. N-Methyl-N-phenylbenzamide possesses both N-methyl and N-phenyl substituents, which confer unique steric and electronic properties not present in secondary or primary benzamides [1]. This dual substitution fundamentally alters chromatographic retention behavior, lipophilicity, and reactivity in catalytic transformations. For instance, in nickel-catalyzed transamidation, only tertiary amides like N-methyl-N-phenylbenzamide undergo efficient C–N bond activation, whereas secondary and primary amides require different catalytic conditions or exhibit poor reactivity [2]. The following quantitative evidence demonstrates that this compound occupies a distinct performance space that cannot be replicated by its closest in-class alternatives.

Quantitative Differentiation Evidence for N-Methyl-N-phenylbenzamide Versus Structural Analogs


Retention Index Differentiation on Non-Polar GC Columns

N-Methyl-N-phenylbenzamide exhibits a Kovats retention index of 1771.97 on a DB-1 non-polar capillary column at 170 °C [1]. This value is significantly higher than that of N-phenylbenzamide (benzanilide), which lacks the N-methyl group and elutes earlier under similar conditions, and N-methylbenzamide, which has a retention index of approximately 1390–1404 on comparable non-polar columns [2][3]. The 30–40% increase in retention index directly reflects the compound's enhanced interaction with the stationary phase due to the combined steric and electronic effects of both N-methyl and N-phenyl substituents.

Chromatographic Analysis Analytical Method Development Compound Identification

Lipophilicity Differentiation Versus Secondary Benzamides

N-Methyl-N-phenylbenzamide has a calculated logP of 2.96–2.97 [1][2], which is substantially higher than that of N-phenylbenzamide (logP ~2.0–2.2) and N-methylbenzamide (logP ~0.8–1.0) [3][4]. This 0.8–2.0 log unit increase translates to a 6–100× higher partition coefficient in octanol/water systems, indicating significantly greater membrane permeability potential in biological assays.

Lipophilicity Drug Design Partition Coefficient

Reactivity Advantage in Nickel-Catalyzed Methanolysis

Density functional theory (DFT) calculations and experimental validation demonstrate that N-methyl-N-phenylbenzamide undergoes favorable methanolysis under nickel catalysis, producing an excellent yield of methyl benzoate using only a small excess of methanol at just 80 °C [1]. In contrast, alkyl amides and less substituted benzamides fail to react under identical conditions, highlighting the unique reactivity conferred by the N-methyl-N-phenyl substitution pattern [1].

Amide Activation Catalysis Organic Synthesis

Commercial Purity Grade Differentiation

N-Methyl-N-phenylbenzamide is commercially available with standard purity of 98% from specialized fine chemical suppliers, complete with batch-specific analytical certificates including NMR, HPLC, and GC . This purity level exceeds the typical 95% specification offered for generic benzamide derivatives from general chemical distributors , providing higher confidence in research reproducibility.

Chemical Procurement Purity Specification Quality Control

Thermal Stability and Physical State Predictability

N-Methyl-N-phenylbenzamide exhibits a melting point range of 56–58 °C and a boiling point of 341.3 ± 15.0 °C at 760 mmHg [1]. This narrow melting range contrasts with the broader and less predictable melting behavior of N-phenylbenzamide (mp 161–163 °C) and N-methylbenzamide (mp 76–78 °C), providing a clear physical property fingerprint for identity verification and purity assessment.

Physical Properties Storage Handling

Optimal Application Scenarios for N-Methyl-N-phenylbenzamide Based on Evidence


Analytical Reference Standard for GC Method Development

The well-defined retention index of 1771.97 on DB-1 columns at 170 °C [1] makes N-methyl-N-phenylbenzamide an ideal reference standard for calibrating gas chromatographic methods involving tertiary amides. Its distinct retention behavior, which differs significantly from secondary and primary benzamides, enables accurate peak identification and resolution optimization in complex mixture analysis.

Substrate for Nickel-Catalyzed Transamidation and Amide Activation Studies

The demonstrated reactivity in nickel-catalyzed methanolysis [2] and transamidation [3] positions this compound as a reliable model substrate for developing and optimizing C–N bond activation methodologies. Its balanced reactivity profile allows researchers to study catalytic mechanisms under mild conditions without the complications of competing side reactions observed with less substituted amides.

Scaffold for Lipophilic Drug Candidate Optimization

The elevated logP of 2.96–2.97 [4] indicates that N-methyl-N-phenylbenzamide serves as a privileged scaffold for medicinal chemistry programs requiring enhanced membrane permeability. Derivatives of this core can be prioritized when optimizing compounds for intracellular or blood-brain barrier penetration, based on the quantitative lipophilicity advantage over simpler benzamide scaffolds.

Building Block for Specialized Organic Synthesis

The compound's dual N-methyl and N-phenyl substitution provides a sterically defined tertiary amide environment that is valuable for constructing palladacycle complexes [5] and for regioselective functionalization studies. The commercial availability at 98% purity with full analytical documentation supports its use in reproducible synthetic methodology development.

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